molecular formula C25H23N3O2 B14967744 N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentanecarboxamide

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentanecarboxamide

Cat. No.: B14967744
M. Wt: 397.5 g/mol
InChI Key: IZABGUUPFCAJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentanecarboxamide is a complex organic compound featuring an oxazole and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentanecarboxamide typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative. The reaction conditions often require a dehydrating agent and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentanecarboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C25H23N3O2/c1-17-16-18(23-28-22-21(30-23)10-7-15-26-22)11-12-20(17)27-24(29)25(13-5-6-14-25)19-8-3-2-4-9-19/h2-4,7-12,15-16H,5-6,13-14H2,1H3,(H,27,29)

InChI Key

IZABGUUPFCAJSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4(CCCC4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.